Sorbic Acid Ethy-d5 Ester
Description
Sorbic Acid Ethy-d5 Ester (ethyl 2,4-hexadienoate-d5) is a deuterated analog of ethyl sorbate, where five hydrogen atoms in the ethyl group are replaced with deuterium. This modification retains the compound's chemical functionality while providing a distinct mass signature, making it invaluable as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) . Ethyl sorbate itself is derived from sorbic acid (2,4-hexadienoic acid), a widely used food preservative with antimicrobial properties. The deuterated form is particularly useful for minimizing matrix interference and improving quantification accuracy in complex biological or environmental samples .
Properties
Molecular Formula |
C₈H₇D₅O₂ |
|---|---|
Molecular Weight |
145.21 |
Synonyms |
Ethyl-d5 Sorbate; (E,E)-2,4-Hexadienoic Acid Ethyl-d5 Ester; (E,E)-Ethyl-d5 2,4-Hexadienoate; Ethyl-d5 2,4-Hexadienoate; (2E,4E)-Ethyl-d5 Hexa-2,4-dienoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Solubility and Physicochemical Properties
- Sorbic Acid : Exhibits low water solubility (0.15 g/100 mL at room temperature), limiting its direct application in aqueous systems. Its bioavailability is pH-dependent due to a pKa of 4.76 .
- Potassium Sorbate : The potassium salt of sorbic acid significantly enhances water solubility (58.5 g/100 mL), making it a preferred choice in food preservation .
- Glycerol Sorbate: Synthesized via enzymatic esterification with glycerol, this ester improves water solubility compared to sorbic acid by introducing a hydrophilic moiety.
- Sorbic Acid Ethy-d5 Ester: Shares similar lipophilicity with non-deuterated ethyl sorbate, as isotopic substitution minimally alters solubility. Its primary role in analytical workflows leverages its structural similarity to analytes while ensuring chromatographic separation via mass differences .
Table 1: Solubility and Key Properties
| Compound | Water Solubility (g/100 mL) | Key Application |
|---|---|---|
| Sorbic Acid | 0.15 | Food preservative |
| Potassium Sorbate | 58.5 | Food preservative |
| Glycerol Sorbate | Moderate (improved vs. SA) | Antimicrobial formulations |
| This compound | Similar to ethyl sorbate | GC-MS internal standard |
Antimicrobial Activity
- MIC (minimal inhibitory concentration) against S. cerevisiae is ~0.14 mg/mL .
- Potassium Sorbate : Demonstrates superior antimicrobial activity due to higher solubility, with lower MIC values than sorbic acid .
- Glycerol Sorbate : Shows enhanced antifungal activity compared to sorbic acid (inhibition zone of 11.5 mm vs. 10 mm for S. cerevisiae) but is less potent than potassium sorbate .
- Parabens (e.g., Ethyl-p-hydroxybenzoate) : Exhibit broad-spectrum antimicrobial activity across a wider pH range due to lower polarity. Often used synergistically with sorbic acid salts .
Table 2: Antimicrobial Efficacy
| Compound | MIC (mg/mL) | Inhibition Zone (mm)* | pH Range Effectiveness |
|---|---|---|---|
| Sorbic Acid | 0.14 | 10.0 | <4.76 (undissociated) |
| Potassium Sorbate | <0.14 | 12.0 | Broader due to salt form |
| Glycerol Sorbate | ~0.14 | 11.5 | Similar to sorbic acid |
| Ethyl-p-hydroxybenzoate | N/A | N/A | 3–8 |
Q & A
Q. What are the optimal synthetic routes for preparing Sorbic Acid Ethy-d5 Ester, and how does isotopic labeling affect reaction yields?
this compound can be synthesized via acid-catalyzed esterification, analogous to non-deuterated sorbic acid esters. For example, p-toluenesulfonic acid has been used as a catalyst for sorbic acid ethyl ester synthesis under reflux conditions . Isotopic labeling (deuterium at the ethyl group) may alter reaction kinetics due to the kinetic isotope effect, requiring adjustments in reaction time or temperature. Characterization of the deuterated product typically involves NMR (to confirm deuterium incorporation) and GC-MS (to verify purity and isotopic distribution) .
Q. How should this compound be stabilized during storage to prevent degradation?
Stabilization with inhibitors like methoxyhydroquinone (MEHQ) is critical to prevent polymerization, as the compound’s conjugated diene structure is prone to radical-initiated degradation. Storage should be in airtight containers under inert gas (e.g., nitrogen), protected from light, and at temperatures below 4°C .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) is preferred due to its high sensitivity and ability to distinguish isotopic patterns. For deuterated analogs, ensure column selection (e.g., polar capillary columns) minimizes co-elution with non-deuterated impurities. Calibration curves should use deuterated internal standards to account for matrix effects .
Advanced Research Questions
Q. How do solvent polarity and catalyst ligands influence the stereoselective hydrogenation of this compound?
Hydrogenation studies on sorbic acid esters (e.g., butyl sorbate) show that Rh complexes with triphenylphosphine ligands accelerate reaction rates and enhance selectivity for cis-hex-3-enoate derivatives. Solvents like ethylene glycol improve selectivity by stabilizing transition states, while polar aprotic solvents (e.g., methyl tert-butyl ether) favor trans-products. For deuterated esters, isotopic substitution may subtly alter electronic environments, affecting ligand-metal interactions .
Q. What mechanisms govern nucleophilic additions to this compound, and how do deuterium labels impact product isolation?
Nucleophiles (e.g., thiols, amines) attack the γ,δ-unsaturated ester at the C5 position, forming 5-substituted adducts. Deuterium labeling at the ethyl group does not directly affect the reaction site but may influence solubility or crystallization kinetics. Isolation challenges arise due to the lability of adducts under acidic/basic conditions. Sodium alkoxide-mediated reactions in anhydrous solvents (e.g., ethanol-d6) improve yields by minimizing hydrolysis .
Q. How can contradictory data on reaction by-products be resolved in catalytic hydrogenation studies?
Contradictions in by-product profiles (e.g., hexanoate vs. unsaturated esters) often stem from differences in catalyst loading or hydrogen pressure. For example, Rh catalysts at 5 wt.% and 4 MPa H₂ favor full hydrogenation to hexanoate, while lower pressures (1–2 MPa) retain unsaturated intermediates. Systematic kinetic studies with in-situ FTIR or online GC monitoring are recommended to map reaction pathways .
Q. What safety protocols are critical when handling this compound in deuterated solvent systems?
Beyond standard PPE (gloves, goggles, lab coats), use explosion-proof equipment due to the compound’s flammability (flash point: 77°C). Deuterated solvents (e.g., DMSO-d6) require handling in fume hoods to prevent isotopic exchange with atmospheric moisture. Waste disposal must comply with regulations for deuterated organics, often requiring incineration with scrubbing for CO/CO₂ by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
